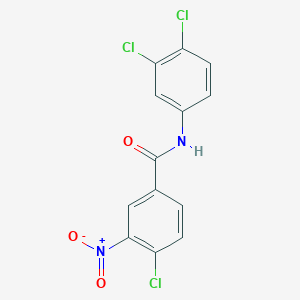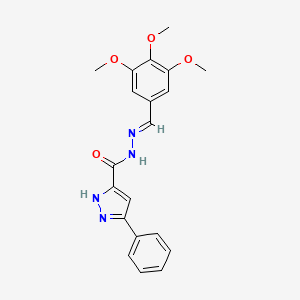![molecular formula C19H25N3O2 B5562862 2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)
2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a fusion of benzene and imidazole . The benzimidazole moiety is known to be a part of many bioactive heterocyclic compounds due to their diverse biological and clinical applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with a carboxylic acid .Molecular Structure Analysis
The benzimidazole moiety consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms.Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación
Antibacterial and Cytotoxic Activities
Benzimidazole derivatives have been studied for their antibacterial and cytotoxic properties against various human cancer cell lines and bacterial strains. For instance, the structure-activity relationships of novel heteroaryl-acrylonitriles, including benzimidazole derivatives, have been explored, revealing modifications that lead to enhanced cytotoxic activity (Sączewski et al., 2008). Similarly, N-substituted benzimidazole derivatives have shown promising antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with certain derivatives outperforming standard drugs (Chaudhari et al., 2020).
Antifungal and Antimicrobial Effects
Research on benzimidazole derivatives also highlights their antifungal and antimicrobial potential. Specific compounds have exhibited potent antifungal activities against various pathogenic fungi, indicating their potential as antifungal agents (Li & Yang, 2009).
Anticancer Properties
The antiproliferative activity of benzimidazole derivatives has been evaluated against different cancer cell lines, with some compounds showing selective antiproliferative activity. This suggests their potential in cancer treatment (Özkay et al., 2016).
Molecular Recognition and Structural Analysis
Benzimidazole derivatives have been used to study molecular recognition processes, demonstrating selective interactions with specific compounds. This property is valuable in designing molecular sensors and recognition systems (Choi et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-12-4-2-7-16-19(12)22-17(20-16)10-24-11-18(23)21-15-9-8-13-5-3-6-14(13)15/h2,4,7,13-15H,3,5-6,8-11H2,1H3,(H,20,22)(H,21,23)/t13-,14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCNFHTQNKWBQ-KKUMJFAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COCC(=O)NC3CCC4C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC(=N2)COCC(=O)N[C@H]3CC[C@H]4[C@@H]3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-chloro-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5562780.png)

![4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)
![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)



![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)
![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)